1-Ethyl-1-cyclopentene

説明

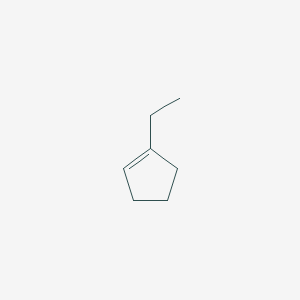

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYQTLLGVAPKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175740 | |

| Record name | Cyclopentene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-38-5 | |

| Record name | Ethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1-cyclopentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HEF75LON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 1 Ethyl 1 Cyclopentene

Laboratory-Scale Synthetic Routes

While direct alkylation of cyclopentene (B43876) or ethylation of cyclopentadiene are theoretically possible, a more extensively documented and reliable laboratory-scale synthesis of 1-ethyl-1-cyclopentene involves a two-step process: the Grignard reaction of cyclopentanone with an ethyl magnesium halide, followed by the dehydration of the resulting tertiary alcohol.

The direct alkylation of cyclopentene with ethyl halides in the presence of a strong base is not a commonly reported method for the synthesis of this compound. This approach is challenging due to the relatively low acidity of the allylic protons of cyclopentene, requiring very strong bases to generate a sufficient concentration of the cyclopentenyl anion for subsequent alkylation. Competition with elimination reactions of the ethyl halide and potential polymerization of cyclopentene under strongly basic conditions can also lead to low yields of the desired product.

Step 1: Grignard Reaction

The synthesis commences with the reaction of cyclopentanone with an ethyl Grignard reagent, such as ethyl magnesium bromide (CH₃CH₂MgBr). In this nucleophilic addition reaction, the ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent by protic solvents. Subsequent workup with a weak acid, like aqueous ammonium chloride, protonates the intermediate alkoxide to yield 1-ethylcyclopentanol. chemicalbook.com

Step 2: Dehydration of 1-Ethylcyclopentanol

The 1-ethylcyclopentanol formed in the first step is then subjected to acid-catalyzed dehydration to introduce the double bond. youtube.com Common dehydrating agents include strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating. The reaction proceeds via an E1 mechanism for tertiary alcohols. youtube.com Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Departure of the water molecule results in the formation of a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) forms the alkene. According to Zaitsev's rule, the more substituted alkene is the major product, which in this case is this compound.

The table below summarizes the typical reagents and conditions for this two-step synthesis.

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1 | Cyclopentanone | Ethyl magnesium bromide | Dry diethyl ether or THF | Anhydrous, inert atmosphere | 1-Ethylcyclopentanol |

| 2 | 1-Ethylcyclopentanol | Sulfuric acid (catalytic) | - | Heating | This compound |

The direct ethylation of cyclopentadiene with ethyl bromide is a complex process. Cyclopentadiene is acidic (pKa ≈ 16) and can be deprotonated by a suitable base to form the cyclopentadienyl anion. However, the subsequent alkylation of this aromatic anion with ethyl bromide can be challenging to control and may not selectively yield this compound. The cyclopentadienyl anion is a soft nucleophile, and while it can undergo alkylation, side reactions and the formation of polysubstituted products are possible. A more controlled approach to substituted cyclopentenes often involves multi-step syntheses.

Industrial Production Methods

For larger-scale production, catalytic methods are generally preferred due to their efficiency and atom economy. A plausible industrial route for this compound is the catalytic hydrogenation of ethylcyclopentadiene.

This method would involve the selective hydrogenation of one of the two double bonds in ethylcyclopentadiene. Ethylcyclopentadiene can exist as different isomers, and the starting material would likely be a mixture. The selective hydrogenation of dienes to monoenes is a well-established industrial process.

The process would involve reacting ethylcyclopentadiene with hydrogen gas in the presence of a heterogeneous catalyst. Catalysts based on palladium (Pd) or nickel (Ni) are commonly used for such transformations. youtube.com The catalyst support, such as alumina (Al₂O₃) or carbon, can also influence the selectivity of the reaction.

The reaction conditions, including temperature, pressure, and catalyst choice, would need to be carefully controlled to favor the formation of this compound over the complete hydrogenation to ethylcyclopentane or the formation of other isomers.

The table below outlines the general parameters for this potential industrial method.

| Reactant | Reagent | Catalyst | Key Conditions | Product |

| Ethylcyclopentadiene | Hydrogen (H₂) | Palladium on alumina (Pd/Al₂O₃) or Nickel-based catalyst | Controlled temperature and pressure | This compound |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in both laboratory and industrial settings.

For the Grignard reaction followed by dehydration , several factors can be optimized:

Purity of Reagents and Solvent: The Grignard reaction is highly sensitive to moisture and protic impurities. quora.com Ensuring the use of anhydrous solvents and properly dried glassware is essential for high yields of 1-ethylcyclopentanol. quora.com

Temperature Control: The Grignard reaction is exothermic. Maintaining a low temperature during the addition of cyclopentanone can help to minimize side reactions.

Dehydration Conditions: The choice of acid catalyst and reaction temperature for the dehydration step can influence the product distribution. Harsher conditions (higher temperatures and stronger acids) can lead to charring and the formation of byproducts. Careful control of the temperature and using a milder acid catalyst can improve the yield of the desired alkene.

The following table presents a hypothetical optimization study for the dehydration of 1-ethylcyclopentanol.

| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

| 1 | H₂SO₄ (conc.) | 150 | 1 | 65 |

| 2 | H₂SO₄ (conc.) | 120 | 2 | 75 |

| 3 | H₃PO₄ (85%) | 160 | 1.5 | 82 |

| 4 | H₃PO₄ (85%) | 140 | 3 | 88 |

For the catalytic hydrogenation of ethylcyclopentadiene , optimization would focus on:

Catalyst Selection: The choice of metal and support can significantly impact selectivity. For example, a less active catalyst might be more selective for the mono-hydrogenation product.

Hydrogen Pressure: Higher hydrogen pressures generally increase the rate of hydrogenation but may decrease selectivity towards the desired monoene.

Temperature: The reaction temperature affects both the rate and selectivity. An optimal temperature must be found to achieve a reasonable reaction rate without promoting over-hydrogenation or catalyst deactivation.

Solvent: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst.

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 1 Cyclopentene

Electrophilic Addition Reactions

Electrophilic addition reactions are fundamental to the chemistry of alkenes. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a carbocation intermediate, the stability of which often dictates the regioselectivity of the reaction.

The halogenation of 1-ethyl-1-cyclopentene, for instance with bromine (Br₂), is a classic example of an electrophilic addition reaction. This reaction proceeds via a mechanism that involves the formation of a cyclic bromonium ion intermediate. The initial step involves the polarization of the Br-Br bond as it approaches the electron-rich double bond of the alkene. This induced dipole allows one of the bromine atoms to act as an electrophile.

The π electrons of the this compound attack one of the bromine atoms, while the other bromine atom departs as a bromide ion. The key feature of this mechanism is the formation of a bridged bromonium ion, where the bromine atom is bonded to both carbons of the original double bond. This intermediate is then attacked by the bromide ion in an Sₙ2-like fashion. The attack occurs from the side opposite to the bulky bromonium ion, leading to a specific stereochemical outcome known as anti-addition . This results in the two bromine atoms being on opposite faces of the cyclopentane (B165970) ring in the final product, trans-1,2-dibromo-1-ethylcyclopentane. organic-chemistry.orgyoutube.comyoutube.comchegg.com

| Reactant | Reagent | Intermediate | Product | Stereochemistry |

| This compound | Br₂ | Cyclic Bromonium Ion | trans-1,2-dibromo-1-ethylcyclopentane | Anti-addition |

Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen chloride (HCl), across the double bond of this compound. This reaction is regioselective, and the outcome is predicted by Markovnikov's rule . chempedia.infosavemyexams.comcognitoedu.orgpearson.com The rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. chempedia.info

The mechanism begins with the protonation of the double bond by the hydrogen of the HCl. This can occur in two ways, leading to two possible carbocation intermediates. Protonation of the second carbon of the double bond results in a more stable tertiary carbocation at the first carbon, which is stabilized by the electron-donating effects of the ethyl group and the alkyl groups of the ring. The alternative, a secondary carbocation, is less stable and therefore forms to a much lesser extent. The chloride ion then acts as a nucleophile, attacking the more stable tertiary carbocation to yield the major product, 1-chloro-1-ethylcyclopentane.

| Reactant | Reagent | Intermediate | Major Product | Regioselectivity |

| This compound | HCl | Tertiary Carbocation | 1-chloro-1-ethylcyclopentane | Markovnikov's Rule |

The acid-catalyzed hydration of this compound involves the addition of a water molecule across the double bond to form an alcohol. This reaction also adheres to Markovnikov's rule due to the involvement of a carbocation intermediate. The reaction is initiated by the protonation of the alkene by a hydronium ion (H₃O⁺), which is generated from an acid catalyst such as sulfuric acid.

Similar to hydrohalogenation, the proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation. A water molecule then acts as a nucleophile and attacks the electrophilic carbocation. This is followed by a deprotonation step where another water molecule removes a proton from the oxonium ion intermediate, regenerating the acid catalyst and yielding the final product, 1-ethylcyclopentanol. The stability of the tertiary carbocation is a crucial factor driving the regioselectivity of this reaction.

| Reactant | Reagent | Intermediate | Product | Governing Principle |

| This compound | H₂O, H⁺ (catalyst) | Tertiary Carbocation | 1-Ethylcyclopentanol | Carbocation Stability (Markovnikov's Rule) |

Oxidation Reactions

Oxidation reactions of this compound can lead to a variety of products, including alcohols, ketones, and carboxylic acids, depending on the oxidizing agent and the reaction conditions. These reactions involve the cleavage of the π bond and, in some cases, the σ bond of the double bond.

The oxidation of this compound with a strong oxidizing agent like hot, concentrated, acidified potassium permanganate (B83412) (KMnO₄) results in the oxidative cleavage of the carbon-carbon double bond. This harsh oxidation breaks both the π and σ bonds of the alkene. The carbon atom of the double bond that is bonded to the ethyl group and two other carbon atoms (a tertiary carbon) is oxidized to a ketone. The other carbon of the double bond, which is bonded to a hydrogen and two other carbons, is oxidized to a carboxylic acid. Therefore, the treatment of this compound with hot, concentrated KMnO₄ would yield 5-oxoheptanoic acid.

Chromium trioxide (CrO₃) is another powerful oxidizing agent that can be used in various formulations to achieve similar transformations. chempedia.info Often used in aqueous acid (Jones reagent), it can oxidize the diol intermediate, which can be formed from the initial oxidation of the alkene, to a ketone and a carboxylic acid through cleavage.

| Reactant | Reagent/Conditions | Products |

| This compound | Hot, concentrated, acidified KMnO₄ | 5-oxoheptanoic acid |

| This compound | CrO₃ in aqueous acid | 5-oxoheptanoic acid |

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to the double bond of an alkene, resulting in the formation of a diol (a glycol). The stereochemistry of this addition can be controlled by the choice of reagents.

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the double bond. This can be achieved using reagents such as cold, dilute, alkaline potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄). The reaction with KMnO₄ proceeds through a cyclic permanganate ester intermediate, which is then hydrolyzed to give the cis-diol. This reaction is stereospecific, leading to the formation of cis-1-ethylcyclopentane-1,2-diol.

Anti-dihydroxylation , the addition of the two hydroxyl groups to opposite faces of the double bond, is typically achieved in a two-step process. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The epoxide is a three-membered ring containing an oxygen atom. In the second step, the epoxide is opened by acid-catalyzed hydrolysis. The nucleophilic attack by water occurs from the side opposite to the epoxide ring, resulting in the formation of a trans-diol. This sequence provides a method to produce trans-1-ethylcyclopentane-1,2-diol.

| Reaction Type | Reagent(s) | Intermediate | Product | Stereochemistry |

| Syn-dihydroxylation | Cold, dilute, alkaline KMnO₄ | Cyclic Permanganate Ester | cis-1-Ethylcyclopentane-1,2-diol | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | trans-1-Ethylcyclopentane-1,2-diol | Anti-addition |

Epoxidation Reactions (e.g., with Peroxycarboxylic Acids)

The epoxidation of this compound involves the reaction of the alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide, a three-membered ring containing two carbon atoms and one oxygen atom. leah4sci.comvisualizeorgchem.com This reaction is a key method for synthesizing oxacyclopropane rings. libretexts.org The carbon-carbon double bond in this compound acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxycarboxylic acid. libretexts.orglibretexts.org

The mechanism is a concerted process, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. leah4sci.comlibretexts.orglibretexts.org Specifically, the pi bond of the alkene attacks the terminal oxygen of the peroxy acid, while that oxygen's lone pair simultaneously attacks one of the alkene carbons. leah4sci.com Concurrently, the unstable oxygen-oxygen bond in the peroxy acid breaks, and a series of electron movements results in the formation of a carboxylic acid as a by-product. leah4sci.comvisualizeorgchem.com This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org The reaction rate is influenced by the nature of the alkene, with more nucleophilic, electron-rich double bonds reacting faster. libretexts.org Electron-donating substituents on the double bond facilitate the oxygen atom transfer. acs.org

For this compound, the reaction with a peroxycarboxylic acid like m-CPBA would yield 1-ethyl-1,2-epoxycyclopentane. The reaction is typically carried out in a nonaqueous solvent like chloroform, ether, or dioxane to prevent the hydrolysis of the resulting epoxide into a diol. libretexts.orglibretexts.org

Table 1: Epoxidation of this compound

| Reactant | Reagent | Product | Mechanism Type | Key Features |

| This compound | Peroxycarboxylic Acid (e.g., m-CPBA) | 1-Ethyl-1,2-epoxycyclopentane | Concerted Electrophilic Addition | Cyclic transition state; Syn-addition of oxygen |

Reduction Reactions

Reduction reactions of this compound primarily involve the addition of hydrogen across the double bond, converting the unsaturated cyclic alkene into a saturated cycloalkane. This process is most commonly achieved through catalytic hydrogenation.

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the carbon-carbon double bond of an alkene in the presence of a metal catalyst. libretexts.orglibretexts.org For this compound, this reaction yields 1-Ethylcyclopentane. bartleby.com This type of reaction is thermodynamically favorable as it results in a more stable, lower-energy alkane product and is exothermic. libretexts.org The heat released during this process is known as the heat of hydrogenation. libretexts.org

The most common catalysts for this transformation are platinum (Pt), often used as platinum(IV) oxide (PtO₂, Adams' catalyst), and palladium (Pd), typically supported on carbon (Pd/C). libretexts.orglibretexts.org These are heterogeneous catalysts, meaning the reaction takes place on the surface of the solid metal particles. libretexts.org

The mechanism involves the following steps:

Adsorption : Both the hydrogen gas and the this compound are adsorbed onto the surface of the metal catalyst. libretexts.org The H-H bond of the hydrogen molecule is weakened or broken, forming metal-hydrogen bonds. youtube.com

Complexation : The pi bond of the alkene interacts with the vacant orbitals of the metal catalyst. libretexts.org

Hydrogen Transfer : The hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the double bond. libretexts.orgyoutube.com

Desorption : The resulting saturated product, 1-Ethylcyclopentane, diffuses away from the catalyst surface. libretexts.org

This mechanism results in syn-addition, where both hydrogen atoms add to the same face of the double bond, as they are delivered from the catalyst surface. libretexts.orgmasterorganicchemistry.com

Table 2: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product | Catalyst Type | Stereochemistry |

| This compound | H₂ | 1-Ethylcyclopentane | Heterogeneous (e.g., Pd/C, PtO₂) | Syn-addition |

Substitution Reactions on the Cyclopentene (B43876) Ring

While the characteristic reactivity of alkenes like this compound is dominated by addition reactions that break the pi bond, substitution reactions on the ring are less common and typically require specific conditions or functional groups that are not present in the parent hydrocarbon. libretexts.org Addition reactions are favored because the pi bond is relatively weak and accessible to reagents. msu.edu Substitution would require breaking a stronger C-H or C-C sigma bond on the ring. Such reactions are not a typical transformation for simple alkenes under standard electrophilic or nucleophilic conditions.

Mechanistic Investigations of this compound Reactions

The chemical reactivity of this compound is fundamentally governed by its carbon-carbon double bond. This double bond consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. libretexts.orgquora.com

Nucleophilic Character : The pi bond creates a region of high electron density, making the double bond nucleophilic. quora.comsavemyexams.com This means it is susceptible to attack by electrophiles (electron-seeking species). Most reactions of alkenes, such as addition of acids or halogens and epoxidation, are initiated by an electrophilic attack on this electron-rich pi system. libretexts.orgmsu.edu The ethyl group on the double bond is an electron-donating group, which further increases the electron density of the double bond, enhancing its nucleophilicity and reactivity towards electrophiles compared to unsubstituted cyclopentene. msu.edu

Electrophilic Character : While the double bond itself is nucleophilic, the carbon atoms involved in the double bond can become electrophilic in certain reaction intermediates. For instance, in the addition of an acid like HBr, the initial attack by the pi bond on a proton (H⁺) forms a carbocation intermediate. msu.edu This positively charged carbon is highly electrophilic and is subsequently attacked by a nucleophile (like Br⁻). libretexts.org Therefore, the double bond facilitates both the initial nucleophilic action of the alkene and the subsequent electrophilic nature of the resulting intermediate.

Transition state analysis provides insight into the energy barriers and mechanisms of chemical reactions. For surface reactions of alkenes, such as the catalytic hydrogenation of this compound, computational studies and kinetic analyses are used to model the transition states.

In catalytic hydrogenation, the reaction occurs on the surface of a metal like platinum or palladium. libretexts.org The transition state involves the interaction of the alkene's pi orbitals and the hydrogen atoms with the d-orbitals of the metal surface. Computational models, such as those analyzing ethylene (B1197577) cycloadditions on silicon surfaces, show that the pathway involves transition states leading to intermediates where the molecule is bound to the surface. iastate.edu For hydrogenation, the rate-determining step is often the initial interaction and bonding of the alkene to the catalyst surface. iastate.edu The structure of the alkene influences the activation energy; steric hindrance can raise the energy of the transition state and slow the reaction rate. libretexts.org The analysis of these transition states helps explain the observed stereoselectivity (syn-addition) of the reaction, as the geometry of the alkene adsorbed on the catalyst surface dictates the pathway with the lowest energy barrier. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1 Cyclopentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-Ethyl-1-cyclopentene, the signals from the protons on the cyclopentene (B43876) ring and the ethyl group appear at characteristic chemical shifts. The olefinic proton on the double bond typically appears in the downfield region, while the allylic and aliphatic protons of the ring and the ethyl substituent resonate further upfield.

For instance, in related cyclopentene derivatives such as tert-butyl cyclopent-3-enecarboxylate, the olefinic protons (-CH=CH-) are observed as a multiplet between δ 5.56 and 5.70 ppm. rsc.org The protons on the saturated carbons of the cyclopentene ring appear as multiplets at different chemical shifts, allowing for the determination of their relative positions and, in some cases, their stereochemical arrangement through analysis of coupling constants.

Table 1: Representative ¹H NMR Data for Cyclopentene Derivatives

| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyl cyclopent-3-enecarboxylate rsc.org | Olefinic (-CH=CH-) | 5.56 - 5.70 | m |

| Methine (-CH-) | 2.90 - 3.10 | m | |

| Methylene (-CH₂-) | 2.61 | t | |

| Methyl cyclopent-3-enecarboxylate rsc.org | Olefinic (-CH=CH-) | 5.55 - 5.73 | m |

| Methine (-CH-) | 3.03 - 3.22 | m |

Note: Data recorded in CDCl₃. Multiplicity codes: s = singlet, t = triplet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. For this compound, the two sp²-hybridized carbons of the double bond are particularly characteristic and appear in the downfield region of the spectrum, typically between 120 and 150 ppm. The sp³-hybridized carbons of the cyclopentene ring and the ethyl group resonate at higher fields.

In derivatives containing a carbonyl group, such as cyclopentenone or carboxylate esters, the carbonyl carbon signal is a key diagnostic peak, appearing significantly downfield (typically δ 170-210 ppm) due to the strong deshielding effect of the oxygen atom. For example, in various cyclopent-3-enecarboxylate esters, the carbonyl carbon (C=O) signal is consistently observed around δ 175-176 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound and a Derivative

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Alkene (=C-Et) | 148.5 |

| Alkene (=CH-) | 125.0 | |

| Allylic Methylene (-CH₂-C=) | 33.7 | |

| Methylene (-CH₂-CH₂-C=) | 31.4 | |

| Ethyl Methylene (-CH₂-CH₃) | 23.3 | |

| Ring Methylene (-CH₂-CH₂-CH=) | 22.9 | |

| Ethyl Methyl (-CH₃) | 13.0 | |

| tert-Butyl cyclopent-3-enecarboxylate rsc.org | Carbonyl (C=O) | 175.54 |

Note: Data for this compound is predicted or obtained from spectral databases. Data for the derivative is from experimental sources.

When cyclopentene derivatives are used as ligands to form organometallic compounds, such as organotin(IV) complexes, multinuclear NMR becomes an invaluable tool. ¹¹⁹Sn NMR spectroscopy provides direct information about the coordination environment of the tin atom. researchgate.net The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number of the tin center and the nature of the attached ligands. researchgate.netrsc.org

Generally, an increase in the coordination number at the tin atom leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. For example, four-coordinate organotin(IV) compounds typically resonate in the range of +200 to -60 ppm, while five-coordinate complexes appear between -90 and -190 ppm, and six-coordinate species are found further upfield, between -210 and -400 ppm. rsc.org This technique, combined with ¹H and ¹³C NMR, allows for the detailed structural characterization of these complex derivatives in solution. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.govnist.gov

Key absorptions include:

C-H stretching (sp² hybridized): A band typically appears just above 3000 cm⁻¹, characteristic of the C-H bonds on the double bond.

C-H stretching (sp³ hybridized): Strong absorptions are observed just below 3000 cm⁻¹, corresponding to the C-H bonds of the ethyl group and the saturated part of the cyclopentene ring. docbrown.info

C=C stretching: A moderate absorption in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond within the cyclopentene ring.

C-H bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) provide a unique pattern for the molecule. docbrown.info

For derivatives, the presence of other functional groups gives rise to additional, often intense, absorption bands. For example, a derivative with a carbonyl group (C=O) would show a strong, sharp peak in the range of 1650-1750 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| =C-H (Alkene) | Stretching | ~3040 |

| -C-H (Alkane) | Stretching | 2850-2960 |

| C=C (Alkene) | Stretching | ~1660 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk In the mass spectrum of this compound, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which confirms the molecular weight of the compound (96.17 g/mol ). nih.govnist.gov

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and provides valuable clues about the molecule's structure. For this compound (C₇H₁₂), a common fragmentation pathway involves the loss of the ethyl group ([M-29]⁺), leading to a prominent peak at m/z 67. Another significant fragmentation is the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z 81. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. chemguide.co.uk

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 96 | [C₇H₁₂]⁺ | Molecular Ion (M⁺) |

| 81 | [C₆H₉]⁺ | [M - CH₃]⁺ |

Single-Crystal X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. unimi.itcarleton.edu It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.edu While this compound is a liquid at room temperature, its derivatives that are solid and can be crystallized are suitable for this analysis.

Studies on crystalline cyclopentenone derivatives, for example, have successfully elucidated their molecular structures with high precision. researchgate.net The analysis confirms the connectivity of atoms and reveals details about the conformation of the five-membered ring, which is often not perfectly planar. This technique is essential for unambiguously confirming the structure of new synthetic derivatives and for studying intermolecular interactions in the solid state. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1 Cyclopentene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is widely used to predict molecular geometries, energies, and other properties based on the principles of quantum mechanics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 1-Ethyl-1-cyclopentene, DFT methods, such as those employing Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) with a suitable basis set like 6-31G(d,p), are used to perform this optimization. nih.gov This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure of this compound can also be analyzed using DFT. This involves examining the distribution of electrons within the molecule and the properties of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. arxiv.orgmdpi.com A smaller gap generally indicates higher reactivity.

Table 1: Computed Structural and Electronic Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C7H12 | PubChem nih.gov |

| Molecular Weight | 96.17 g/mol | PubChem nih.gov |

| Heat of Formation (ΔHf) | -6.0 kcal/mol | NIST Chemistry WebBook openmopac.net |

| XlogP | 2.3 | PubChemLite uni.lu |

| Topological Polar Surface Area | 0 Ų | Open Babel Estimation inchikey.info |

Note: The values presented are derived from computational estimations and databases.

Adsorption Energy Calculations and Comparison with Other Alkenes

DFT calculations are instrumental in studying the interaction of alkenes with surfaces, a process critical to catalysis and materials science. The adsorption energy, which quantifies the strength of the interaction between a molecule and a surface, can be calculated with high accuracy.

Studies on the parent molecule, cyclopentene (B43876), provide a framework for understanding the adsorption of its derivatives. First-principles DFT calculations have been used to investigate the adsorption of cyclopentene on semiconductor surfaces like Silicon (Si(001)) and Germanium (Ge(001)). aps.org For cyclopentene on Si(001), the adsorption is a result of a [2+2]-like cycloaddition reaction between the C=C double bond and a silicon dimer on the surface. habib.edu.pk The calculated adsorption energy for cyclopentene varies depending on the surface and the coverage. For instance, the adsorption energy for a 0.5 monolayer of cyclopentene on Ge(001) was calculated to be 0.79 eV. aps.org

The presence of the ethyl group in this compound is expected to influence its adsorption energy compared to unsubstituted cyclopentene. The ethyl group can introduce steric hindrance, potentially weakening the interaction with the surface. Conversely, its electron-donating nature could affect the electronic interaction at the double bond. Comparative DFT studies would be necessary to quantify these effects precisely.

Table 2: Calculated Adsorption Energies for Cyclopentene on Various Surfaces

| Adsorbate | Surface | Adsorption Energy (eV) | Computational Method |

|---|---|---|---|

| Cyclopentene | Ge(001) | 0.79 (0.5 ML coverage) | DFT-GGA aps.org |

| Cyclopentene | Ge(001) | 0.51 (1.0 ML coverage) | DFT-GGA aps.org |

| Cyclopentene | Si(001) | ~1.65 (cluster calculation) | DFT aps.org |

Note: ML refers to monolayer coverage. These values are for the parent alkene, cyclopentene.

Prediction of Reactivity via Quantitative Structure-Property Relationship (QSPR) and Quantum Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its properties, including reactivity. researchgate.net These models rely on molecular descriptors, which are numerical values derived from the chemical structure. Quantum chemical descriptors, calculated using methods like DFT, are particularly powerful as they are based on the fundamental electronic structure of the molecule. nih.gov

For this compound, key quantum chemical descriptors can be computed to predict its reactivity. These include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are fundamental to understanding chemical reactions. mdpi.com

Ionization Potential and Electron Affinity: These properties, related to HOMO and LUMO energies, quantify the energy required to remove an electron and the energy released when an electron is added, respectively.

Electrostatic Potential (ESP): The ESP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of reactive sites.

Atomic Charges: Calculating the partial charge on each atom can help identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net

By calculating these descriptors for this compound and a series of related alkenes, a QSPR model could be developed to predict properties like reaction rates or equilibrium constants for specific chemical transformations.

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques allow for the study of dynamic processes and complex systems, such as the interaction of this compound with surfaces or its conformational behavior.

Cluster Models for Simulating Adsorption on Silicon Surfaces

Simulating the adsorption of a molecule on a crystalline surface is computationally demanding due to the large number of atoms in the solid. A common and effective approach is the use of a cluster model, where a finite number of atoms is used to represent the surface. researchgate.net For silicon, clusters of varying sizes (e.g., Si9, Si15) are computationally "cut" from the bulk crystal structure to model the Si(001) surface. landoffree.comresearchgate.net

In the context of this compound, a cluster model would involve placing the molecule near a silicon cluster and using quantum mechanical methods to calculate the interaction energies and determine the most stable adsorption geometry. Studies on cyclopentene have shown that it adsorbs onto the Si-Si dimers of the reconstructed Si(001) surface. aps.orghabib.edu.pk A simulation of this compound would likely show a similar mechanism, but the model would also capture the steric influence of the ethyl group on the adsorption orientation and stability.

Analysis of Conformational Flexibility and Pseudo-Cyclic Motif Formation

The five-membered cyclopentene ring is not planar and exhibits conformational flexibility. It can adopt various puckered conformations, most notably the "envelope" and "twist" forms. Computational studies on substituted cyclopentanes have shown that alkyl groups prefer to occupy pseudo-equatorial positions to minimize steric strain. researchgate.net Therefore, in this compound, the ethyl group would likely favor a conformation that places it in a pseudo-equatorial orientation relative to the ring's pucker.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentene |

| Silicon |

| Germanium |

| Indium Phosphide |

| Ethylene (B1197577) |

Investigation of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. For this compound, a non-polar hydrocarbon, the predominant supramolecular interactions would be of a weaker nature. A comprehensive computational study would investigate various potential interactions.

C-H…O and C-O…π Interactions: In the presence of oxygen-containing molecules, C-H…O interactions, a type of weak hydrogen bond, could occur where the C-H bonds of the ethyl group or the cyclopentene ring act as donors. C-O…π interactions would involve the π-system of the double bond in the cyclopentene ring interacting with an oxygen atom. Detailed computational studies quantifying the strength and geometry of these specific interactions for this compound are not readily found in the surveyed literature.

Hydrogen-bonding: As this compound itself does not possess classical hydrogen bond donors (like O-H or N-H groups), it cannot form strong hydrogen bonds. However, its π-system could potentially act as a very weak hydrogen bond acceptor.

π-based Intramolecular Interactions: Intramolecular π-based interactions are not expected to be a significant feature of this compound due to its small and relatively rigid structure, which lacks the necessary conformational flexibility for such interactions to occur.

A recent comprehensive study on more complex cyclopentene-containing peptide-derived compounds has utilized computational methods to explore pseudo-cyclic motifs formed via weak intramolecular interactions, including C-H…O and C-O…π interactions. nih.gov This research highlights the capability of the cyclopentene moiety to participate in such stabilizing contacts within larger, more functionalized molecular systems. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species. wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus relating to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO would likely be associated with the π-bond of the cyclopentene ring, as π-electrons are generally higher in energy than σ-electrons. The LUMO would be the corresponding π* (antibonding) orbital. A detailed computational analysis would provide the specific energy levels of these orbitals and their spatial distribution.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high (less negative) | Indicates potential for nucleophilic character, associated with the π-electron density of the double bond. |

| LUMO Energy | Relatively high (positive or slightly negative) | Indicates potential for electrophilic character under certain reaction conditions. |

| HOMO-LUMO Gap | Moderate | Reflects the kinetic stability of the alkene. A smaller gap would imply higher reactivity. |

Note: This table is illustrative and not based on specific published computational data for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP surface represent different potential values. Typically, regions of negative electrostatic potential (electron-rich) are colored red and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (electron-poor) are colored blue and represent sites prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

For this compound, the MEP surface would be expected to show a region of negative potential (red) localized around the π-bond of the cyclopentene ring, reflecting the higher electron density in this area. The rest of the molecule, composed of C-H and C-C single bonds, would likely exhibit a more neutral potential (green/yellow). Specific MEP surface plots and potential values for this compound require dedicated computational studies, which are not available in the reviewed literature.

Table 2: Expected Characteristics of the MEP Surface of this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| π-bond of Cyclopentene Ring | Negative (Red) | Susceptible to electrophilic attack. |

| Ethyl Group and Saturated Ring Carbons | Near-Neutral (Green/Yellow) | Low reactivity towards charged species. |

Note: This table is illustrative and not based on specific published computational data for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Methodology

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds and non-covalent interactions. nih.gov The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the interaction. For instance, shared-shell interactions (covalent bonds) typically have high ρ and negative ∇²ρ, while closed-shell interactions (like van der Waals forces or weak hydrogen bonds) have low ρ and positive ∇²ρ. A QTAIM analysis of this compound would precisely characterize the C-C and C-H bonds within the molecule.

Hirshfeld Surface Methodology: Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. goums.ac.ir The Hirshfeld surface is constructed around a molecule in a crystal, and the surface is colored according to the distances of the nearest atoms inside (dᵢ) and outside (dₑ) the surface. A normalized contact distance (dₙₒᵣₘ) is often used, where red spots on the surface indicate contacts shorter than the van der Waals radii (strong interactions), blue indicates contacts longer than the van der Waals radii, and white indicates contacts at the van der Waals distance.

While these methods are extensively used for analyzing crystal structures and intermolecular forces, specific QTAIM and Hirshfeld surface analyses for this compound require experimental crystal structure data or advanced computational simulations that are not currently found in the public domain. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Applications of 1 Ethyl 1 Cyclopentene in Complex Organic Synthesis

Role as a Crucial Intermediate and Versatile Building Block

1-Ethyl-1-cyclopentene is a significant building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex molecules. myskinrecipes.com Its reactivity allows it to be a starting point in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The structure of this compound is conducive to a range of chemical reactions, including polymerization, hydrogenation, and cycloaddition, which makes it valuable in the formation of polymers and resins. myskinrecipes.com Furthermore, it is employed in research and development settings for the synthesis of novel compounds. Occasionally, this compound is observed as a minor product in reactions such as the acid-mediated dehydration of 2-methylcyclohexanol, highlighting its role in complex reaction pathways. chegg.com

Synthesis of Saturated Hydrocarbons via Hydrogenation

One of the fundamental reactions of this compound is its conversion to the corresponding saturated hydrocarbon, ethylcyclopentane, through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond, effectively removing the unsaturation. nist.gov Saturated hydrocarbons, or alkanes, are characterized by single bonds between carbon atoms and are fundamental structures in organic chemistry. latech.edumsu.edu The hydrogenation of alkenes like this compound is a widely used method to produce saturated cycloalkanes. thieme.com This transformation is typically carried out in the presence of a metal catalyst, such as platinum, palladium, or nickel. google.com

The reaction proceeds as follows:

| Reactant | Reagent | Product | Bond Transformation |

| This compound | Hydrogen (H₂) | Ethylcyclopentane | C=C double bond to C-C single bond |

This reaction is exothermic, releasing a quantity of heat known as the heat of hydrogenation, which can provide data on the relative stability of the alkene. nist.gov

Derivatization Strategies

The double bond in this compound is a key functional group that allows for numerous derivatization strategies, enabling its conversion into a wide array of other compounds.

The acylation of olefins, such as this compound, using an acid anhydride in the presence of a catalyst like zinc chloride, is a method to introduce an acyl group and form unsaturated ketones. okstate.edu This type of reaction, first reported by Kondakov, typically involves the interaction of the alkene with a mixture of zinc chloride and acetic anhydride. okstate.edursc.org The process is believed to proceed through a Friedel-Crafts-like carbonium-ion mechanism. okstate.edu For instance, the reaction of cyclohexene (B86901) with acetic anhydride has been studied systematically. While a specific reaction detailing this compound is not prevalent in the provided sources, the general mechanism for a similar cyclic alkene would involve the formation of an acetylium ion from the acetic anhydride and zinc chloride, which then acts as the electrophile attacking the double bond of the cyclopentene (B43876) ring.

| Reactant | Reagents | Catalyst | Potential Product Class |

| This compound | Acetic Anhydride | Zinc Chloride | Unsaturated Ketone |

This compound and similar chiral cyclopentene structures are key intermediates in asymmetric synthesis. acs.org Asymmetric synthesis is a method that favors the formation of a specific chiral molecule, resulting in unequal amounts of stereoisomers. ddugu.ac.in Chiral cyclopentenones, which can be derived from cyclopentene structures, are important building blocks for many bioactive compounds. acs.org Olefin cyclization strategies can be employed to construct complex ring systems. In the context of asymmetric synthesis, chiral auxiliaries or catalysts are used to control the stereochemical outcome of reactions involving the olefin. rsc.orguvic.ca This allows for the creation of a new stereogenic center with a preferred configuration. For example, a novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes utilizes a sequence of reactions including a directed cyclopropanation of an alkene functionality. rsc.orgrsc.org

Cycloaddition reactions involve two unsaturated molecules reacting to form a cyclic product. libretexts.org this compound, due to its double bond, can participate in such reactions. myskinrecipes.com These reactions are valuable for constructing cyclic and polycyclic systems. The stereospecificity of cycloadditions, like the well-known Diels-Alder reaction, makes them powerful tools in organic synthesis. libretexts.org A formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes can produce highly functionalized cyclopentenes through a cyclopropanation-vinyl cyclopropane rearrangement sequence. acs.org While specific examples involving this compound are not detailed, its structure is suitable for participating as the π-electron component in various cycloaddition processes to build more complex molecular frameworks.

Hydroformylation, also known as the oxo process, is an industrial process for producing aldehydes from alkenes. acs.orgrsc.org This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of the alkene. acs.org When applied to an unsymmetrical alkene like this compound, hydroformylation can lead to a mixture of isomeric aldehydes. The reaction is typically catalyzed by cobalt or rhodium complexes. rsc.org The regioselectivity (the position of formyl group addition) is a critical aspect of the hydroformylation of substituted alkenes. For a related compound, (+)(S)-3-methylpent-1-ene, hydroformylation yields different aldehydes, and the product ratios can be influenced by reaction conditions such as carbon monoxide pressure. rsc.org

| Reactant | Reagents | Product Class | Key Transformation |

| This compound | Carbon Monoxide (CO), Hydrogen (H₂) | Aldehyd | Addition of H and CHO across C=C |

Precursor for Biologically Active Compounds and Pharmaceuticals

The cyclopentene moiety, a core structural feature of this compound, serves as a versatile and valuable building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its conformational rigidity and the potential for stereocontrolled functionalization make it an attractive starting point for constructing complex molecular architectures. The strategic incorporation of the five-membered ring is a cornerstone in the development of prostaglandins, novel chiral ligands, and peptidomimetics where it acts as a structural mimic for natural amino acids.

Synthesis of Prostaglandins

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, involved in processes such as inflammation, blood flow, and the induction of labor. wikipedia.org Structurally, they are characterized by a cyclopentane (B165970) core, making cyclopentene derivatives like this compound logical precursors in their total synthesis. wikipedia.orglibretexts.org The synthesis of these complex molecules often relies on strategies that build upon a pre-formed five-membered ring, establishing the correct stereochemistry of multiple contiguous centers. wikipedia.orglibretexts.org

Synthetic chemists have developed numerous efficient routes to prostaglandins and their analogues using cyclopentanoid precursors. libretexts.orgnih.gov A key challenge in prostaglandin synthesis is the precise control of stereochemistry around the cyclopentane ring. Strategies often involve the use of α,β-unsaturated cyclopentenones, which allow for controlled conjugate additions to install the side chains characteristic of the prostaglandin structure. libretexts.org For instance, the synthesis of Prostaglandin E1 (PGE1) can be approached by dissecting the molecule into fragments, one of which is a functionalized cyclopentenone. libretexts.org

Recent advancements have focused on chemoenzymatic methods to produce key intermediates for prostaglandin synthesis concisely and on a large scale. nih.gov One such approach completes the synthesis of Prostaglandin F2α in just five steps, utilizing a chiral cyclopentane core that is subsequently elaborated. nih.gov This highlights the centrality of the five-membered ring scaffold in modern synthetic strategies.

| Prostaglandin Class | Key Structural Feature | Synthetic Precursor Type |

| PGE Series | Ketone at C9 of cyclopentane ring | α,β-Unsaturated Cyclopentenones |

| PGF Series | Hydroxyl group at C9 of cyclopentane ring | Cyclopentene diols, Corey Lactone |

| PhytoPs | Substituted cyclopentenone ring | 1,3-Cyclopentanedione |

This table summarizes major prostaglandin classes and the corresponding cyclopentane-based precursors used in their synthesis.

Development of Chiral Ligands and Bioactive Molecule Scaffolds

The rigid framework of the cyclopentene ring is an ideal scaffold for the design of novel chiral ligands used in asymmetric catalysis. Chiral ligands are crucial for creating an asymmetric environment around a metal center, which in turn allows for the synthesis of single-enantiomer products with high efficiency. tcichemicals.com The development of new and effective chiral phosphine ligands, for example, has been a major focus in the field of catalytic asymmetric synthesis. nih.gov

Chiral cyclopentenones, which can be derived from precursors like this compound, are valuable intermediates in this context. acs.org These compounds can be resolved into single enantiomers or synthesized asymmetrically, providing a chiral pool of building blocks for more complex ligands. acs.org The defined stereochemistry and conformational rigidity of the cyclopentene scaffold allow for the precise positioning of coordinating groups, which is essential for effective enantioselective catalysis. nih.gov

Beyond ligands, the cyclopentene structure serves as a scaffold for a variety of other bioactive molecules. Cyclopentenediones (CPDs), for example, are a class of natural products possessing a cyclopent-4-ene-1,3-dione skeleton and exhibit a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects. researchgate.net The ability to readily functionalize the cyclopentene ring allows chemists to generate libraries of compounds for drug discovery, using the central ring as a framework to orient different functional groups in three-dimensional space. mdpi.com

| Scaffold Type | Application | Key Feature |

| Chiral Cyclopentenone | Asymmetric Catalysis | Precursor to chiral ligands |

| Cyclopentenedione (CPD) | Drug Discovery | Bioactive natural product core |

| Functionalized Cyclopentane | General Bioactive Molecules | Rigid framework for pharmacophores |

This table illustrates the application of cyclopentene-based scaffolds in the development of chiral ligands and other bioactive molecules.

Cyclopentene as a Bioisostere of Proline in Medicinal Chemistry

Bioisosterism is a fundamental strategy in medicinal chemistry where a portion of a lead molecule is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. nih.gov The amino acid proline is of particular interest due to the conformational constraint imposed by its pyrrolidine ring, which often plays a key role in the secondary structure of peptides and their interaction with biological targets. mdpi.com

The conformationally restricted five-membered ring of cyclopentene makes it an excellent bioisostere for proline. By replacing proline in a peptide or peptidomimetic drug, a cyclopentene-based analogue can mimic the rigid conformation of the natural amino acid, thereby maintaining or enhancing binding to a target enzyme or receptor. mdpi.comacs.org This strategy has been successfully employed in the development of nonpeptidic thrombin inhibitors. acs.org In one study, proline was replaced with a cyclopentene-1,5-dicarboxylic acid derivative, which acted as a rigid scaffold to orient the necessary pharmacophoric groups. acs.org The resulting compounds were potent inhibitors, and X-ray crystallography confirmed that the cyclopentene moiety effectively mimicked the role of the proline ring in the binding conformation. acs.org

| Original Moiety | Bioisostere | Rationale for Replacement | Example Application |

| Proline | Cyclopentene Dicarboxylic Acid | Mimics conformational rigidity of the pyrrolidine ring | Thrombin Inhibitors acs.org |

| Peptide Bond | Various Heterocycles | Improve metabolic stability | General Drug Design |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | Increase cell permeability, modify pKa | General Drug Design nih.gov |

This table provides examples of bioisosteric replacements in medicinal chemistry, highlighting the role of cyclopentene as a proline mimic.

Polymerization Studies Involving 1 Ethyl 1 Cyclopentene

1-Ethyl-1-cyclopentene as a Monomer in Polymer Synthesis.

There are no available studies that specifically describe the use of this compound as a monomer for polymer synthesis.

Types of Polymerization

Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins.

Coordination Insertion Polymerization.

There is no available literature on the use of coordination insertion polymerization with this compound as the monomer.

Development of Materials with Desirable Properties.

As there are no reports on the successful polymerization of this compound, there is consequently no information on the properties of any potential resulting materials.

Biochemical Reactivity and Medicinal Chemistry Aspects of Cyclopentene Derivatives

General Biochemical Reactivity and Interactions with Biomolecules

The reactivity of the cyclopentene (B43876) ring, characterized by its carbon-carbon double bond, is central to its interaction with biological systems. The double bond introduces a planar, rigid geometry that can mimic peptide bonds, making cyclopentene a suitable bioisostere for proline in peptide-based compounds. This structural mimicry allows such derivatives to be more stable and less susceptible to degradation by proteases. royalsocietypublishing.org

Enzyme-Catalyzed Reactions (e.g., as a Substrate for Esterases)

The cyclopentene scaffold is recognized in various enzymatic processes. While direct evidence for 1-Ethyl-1-cyclopentene as an enzyme substrate is not documented, related structures are known to undergo enzyme-catalyzed transformations. For instance, engineered hemoproteins have been shown to catalyze the cyclopropanation of N-vinylphthalimide using ethyl diazoacetate, demonstrating that enzymes can act on activated double bonds adjacent to nitrogen. acs.org

Furthermore, lipases, a class of esterases, are widely used for the kinetic resolution of hydroxylated cyclopentenone derivatives. acs.org These enzymes catalyze the stereoselective acylation or deacylation of the hydroxyl group, a process of significant value in the synthesis of prostanoids and carbocyclic nucleosides. The enantioselectivity of these lipases is often dependent on the steric properties of the substituents on the cyclopentenone ring. acs.org This demonstrates that enzymes can recognize and act upon the cyclopentene core, with the reaction's efficiency and selectivity being influenced by the nature of the attached functional groups.

Influence on Biochemical Pathways (e.g., Metabolism and Cellular Signaling)

Cyclopentene derivatives, particularly cyclopentenones, have been shown to exert significant influence over key biochemical pathways, especially those related to inflammation. Cyclopentenone isoprostanes, which are formed non-enzymatically from oxidative stress, can inhibit the inflammatory response in macrophages. They achieve this by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation and transcriptional activity of NF-κB, a central regulator of inflammation. This leads to reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.

While the specific metabolism of this compound in vivo has not been detailed, the metabolic pathways of structurally related monoterpenes, such as carvone, have been studied in humans. These studies suggest that metabolic transformations for cyclic alkenes can include oxidation of the double bond and reduction of the alkene. nih.gov For a simple hydrocarbon like this compound, metabolism would likely proceed through oxidation via cytochrome P450 enzymes to form more polar, excretable metabolites.

Exploration of Pharmacological Properties of Cyclopentene-Containing Compounds (e.g., Analgesic, Anti-inflammatory, Local Anesthetic Effects)

The cyclopentene moiety is a core feature in many compounds investigated for their pharmacological potential, including anti-inflammatory, analgesic, and local anesthetic properties.

Anti-inflammatory Effects: Six new cyclopentenyl esters (avellaneine A-F) and two new cyclopentyl esters (avellaneine G, H) were isolated from the inner bark of Tabebuia avellanedae. Several of these compounds demonstrated dose-dependent reduction of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 246.7 macrophage cells, indicating significant anti-inflammatory activity. royalsocietypublishing.org Similarly, 4-Methylcyclopentadecanone (4-MCPC), an isomer of muscone, has shown potent anti-inflammatory effects in mouse models of edema by reducing levels of IL-1β, TNF-α, PGE2, and myeloperoxidase (MPO). wikipedia.org

Analgesic Effects: Dibenzylidene derivatives of cyclopentanone have been evaluated for their analgesic potential. The rigid, planar structure conferred by the benzylidene groups allows for favorable interactions with biological targets involved in pain modulation. researchgate.net Studies using hot plate and tail-flick models in mice have shown that certain derivatives exhibit significant analgesic activity. researchgate.net

Local Anesthetic Effects: A series of ethyl 2-substituted amino-cyclopenteno[b]thiophene-3-carboxylates were synthesized as analogues of the local anesthetic carticaine. Several of these compounds showed local anesthetic activity comparable to lidocaine and carticaine. acs.org Their mechanism of action was found to involve the blockade of Na+ channels, Ca2+ channels, or both, which is a hallmark of local anesthetic action. acs.org

In vitro and In vivo Studies for Pharmacokinetics and Pharmacodynamics

The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is essential for drug development. For cyclopentene derivatives, these properties have been explored through various models.

In Vitro Studies: The anti-inflammatory effects of cyclopentenyl esters from Tabebuia avellanedae were assessed in vitro using the RAW 264.7 macrophage cell line. royalsocietypublishing.org The cytotoxicity of diarylidenecyclopentanone derivatives was evaluated against HeLa cancer cells, with IC50 values determined for the most potent compounds. researchgate.net Similarly, the anticancer activity of other cyclopentenone derivatives has been tested against a panel of cancer cell lines including HT-29 (colon), MCF-7 (breast), and NCI-H460 (lung). nih.gov

In Vivo Studies: In vivo models are crucial for understanding the systemic effects of a compound. The analgesic properties of dibenzylidene cyclopentanone derivatives were tested in mice using the hot plate and tail-flick methods, which measure response to thermal pain. researchgate.net The anti-inflammatory activity of 4-Methylcyclopentadecanone was evaluated in mice using xylene-induced ear edema and carrageenan-induced paw edema models. wikipedia.org

While specific pharmacokinetic data for this compound is unavailable, studies on related compounds provide insights. For example, the herbicide quizalofop-ethyl is rapidly metabolized in vivo to its active acid form, indicating that ester-containing derivatives can act as prodrugs that are quickly converted in the body. plos.org

Anticancer Activity of Structurally Similar Derivatives

The cyclopentene ring is a structural component of several classes of compounds with demonstrated anticancer activity.

Cyclopentenones: Cyclopentenones, which feature a five-membered ring with a double bond and a ketone group, have been a focus of anticancer research. Synthetic non-Michael acceptor cyclopentenones derived from furfural have shown cytotoxicity against various cancer cell lines, including HT-29, MCF-7, NCI-H460, and HCT-116. nih.gov Unlike traditional enone-based cytotoxic agents, these compounds lack strong electrophilic character, potentially reducing off-target toxicity. nih.gov

Diarylidenecyclopentanones (DACPs): A series of novel diarylidenecyclopentanone derivatives were synthesized and tested for their cytotoxic properties. Three of these compounds exhibited high cytotoxicity against HeLa cells, with one compound, Io , showing an IC50 value of 8.73 µM. researchgate.net Further analysis indicated that these compounds induce apoptosis, primarily by causing cell cycle arrest in the G0/G1 phase. researchgate.net

Cyclopentane-fused Anthraquinones: In an effort to develop novel anthracycline analogs with improved efficacy, 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides were synthesized. These compounds showed potent antiproliferative activity against several mammalian tumor cell lines, including those with multidrug resistance. Their mechanism involves interaction with DNA and topoisomerase 1, induction of reactive oxygen species (ROS), and preferential accumulation in lysosomes. researchgate.net

Table 1: Anticancer Activity of Selected Cyclopentene Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Diarylidenecyclopentanone (Io ) | HeLa | IC50 | 8.73 ± 0.06 µM | researchgate.net |

| Diarylidenecyclopentanone (It ) | HeLa | IC50 | 12.55 ± 0.31 µM | researchgate.net |

| Diarylidenecyclopentanone (Iu ) | HeLa | IC50 | 11.47 ± 0.15 µM | researchgate.net |

| 2,4-substituted Cyclopentenone (CP 3-5 ) | HT-29 | Cell Viability | Reduced to 13% at 20 µM | nih.gov |

| 2,4-substituted Cyclopentenone (CP 3-5 ) | NCI-H460 | Cell Viability | Reduced to 7% at 20 µM | nih.gov |

| 2,4-substituted Cyclopentenone (CP 3-5 ) | MCF-7 | Cell Viability | Reduced to 6% at 20 µM | nih.gov |

Ligand-Receptor Interactions Involving Cyclopentene Rings

The defined stereochemistry and rigidity of the cyclopentene ring make it a valuable component for designing ligands that can fit precisely into receptor binding pockets.

Interaction with Protein Kinases: Molecular docking studies have been used to investigate the interaction between cyclopentene-containing peptide derivatives and protein kinases. These computational analyses have identified crucial interactions with key amino acid residues within the enzyme's active site, suggesting that the cyclopentene scaffold can be optimized for potent and selective kinase inhibition. royalsocietypublishing.org The stability of these ligand-protein complexes is often supported by dispersion forces in addition to specific hydrogen bonds. royalsocietypublishing.org

Interaction with Nuclear Receptors: Cyclopentenone isoprostanes, such as 15-J2-IsoPs, are endogenous products of oxidative stress that have been shown to be potent activators of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism. This interaction demonstrates that the cyclopentenone structure can serve as a recognition motif for nuclear receptors, although the anti-inflammatory effects of these specific molecules were found to be independent of PPARγ activation.

Role in Advanced Drug Design and Development

The cyclopentene moiety, a five-membered carbocyclic ring with one double bond, serves as a versatile scaffold in advanced drug design and development. While "this compound" itself is primarily utilized as a building block in organic synthesis for producing more complex molecules, the broader class of cyclopentene derivatives plays a significant role in medicinal chemistry. myskinrecipes.com The structural features of the cyclopentene ring, including its conformational flexibility and the reactivity of the double bond, allow for the synthesis of diverse compounds with a wide range of biological activities.

In drug design, the cyclopentene ring can be incorporated into larger molecules to serve various functions. It can act as a rigid spacer between pharmacophoric groups, helping to orient them for optimal interaction with a biological target. Conformational rigidification of the cyclopentane (B165970) ring, a related saturated structure, is a known strategy in medicinal chemistry to enhance the affinity and selectivity of a drug molecule. digitellinc.com This principle extends to cyclopentene derivatives, where the double bond introduces a degree of planarity and reduces the number of accessible conformations, which can be advantageous for binding to a specific protein.

The reactivity of the double bond in the cyclopentene ring allows for further functionalization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. This is a crucial aspect of lead optimization in the drug discovery process. For instance, reactions such as cycloaddition can be employed to create novel polycyclic structures with potential therapeutic applications. myskinrecipes.com

Furthermore, the cyclopentene core is present in a number of natural products and synthetic compounds that exhibit significant biological activity. For example, cyclopentenone prostaglandins are a class of compounds that feature a cyclopentenone ring (a cyclopentene ring with a ketone group) and have demonstrated anti-inflammatory and anticancer properties. researchgate.net The electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone moiety is crucial for its mechanism of action, which often involves covalent modification of target proteins. researchgate.net